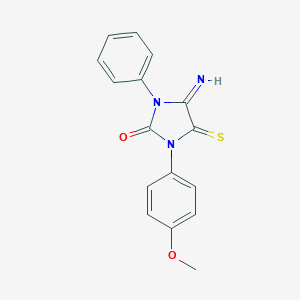
4-Imino-1-(4-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imino-1-(4-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. It is also known as PMSF (phenylmethylsulfonyl fluoride) and is commonly used as a protease inhibitor in biochemistry and molecular biology research. PMSF is a colorless, crystalline solid that is soluble in organic solvents like ethanol and acetone.
Mecanismo De Acción
PMSF inhibits proteases by reacting with the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which inactivates the enzyme. PMSF is a reversible inhibitor, which means that the inhibition can be reversed by removing the inhibitor or by diluting the sample.
Biochemical and Physiological Effects
PMSF has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature. PMSF is not toxic to cells or tissues at the concentrations used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMSF is a widely used protease inhibitor in scientific research. It is effective in inhibiting a wide range of serine proteases and is easy to use. PMSF is stable in solution and can be stored for long periods. However, PMSF has some limitations. It is not effective in inhibiting other types of proteases like cysteine proteases and metalloproteases. PMSF is also not suitable for use in some biochemical assays like those that require reducing agents like DTT or beta-mercaptoethanol.
Direcciones Futuras
There are several future directions for research on PMSF. One area of research is the development of new protease inhibitors that are more effective and selective than PMSF. Another area of research is the use of PMSF in the study of protease-mediated diseases like cancer and neurodegenerative disorders. PMSF has been shown to inhibit the activity of proteases that are involved in these diseases, and further research could lead to the development of new therapies. Finally, there is a need for more research on the mechanism of action of PMSF and its interaction with proteases at the molecular level. This could lead to a better understanding of how PMSF works and how it can be optimized for specific applications.
Conclusion
In conclusion, PMSF is a widely used protease inhibitor in scientific research. It is effective in inhibiting a wide range of serine proteases and is easy to use. PMSF has no known biochemical or physiological effects on living organisms, and it is stable in solution. However, PMSF has some limitations, and there is a need for more research on its mechanism of action and future applications. Overall, PMSF is an important tool for studying proteases and their role in biological processes.
Métodos De Síntesis
PMSF can be synthesized by reacting phenylmethylsulfonyl chloride with ammonia and 4-methoxybenzylamine in the presence of a catalyst like triethylamine. The reaction takes place at room temperature and produces PMSF as a white crystalline solid. The yield of PMSF is usually high, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
PMSF is widely used in scientific research as a protease inhibitor. It is used to prevent the degradation of proteins by proteases during protein extraction and purification. PMSF is particularly effective in inhibiting serine proteases like trypsin, chymotrypsin, and thrombin. It is also used to inhibit proteases in cell lysates and tissue extracts. PMSF has been used in various biochemical and molecular biology techniques like gel electrophoresis, western blotting, and enzyme assays.
Propiedades
Número CAS |
252004-99-2 |
|---|---|
Nombre del producto |
4-Imino-1-(4-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one |
Fórmula molecular |
C16H13N3O2S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-imino-1-(4-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)19-15(22)14(17)18(16(19)20)11-5-3-2-4-6-11/h2-10,17H,1H3 |
Clave InChI |
OKOOAWSEDDGVFM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=S)C(=N)N(C2=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=S)C(=N)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304399.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B304404.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304405.png)
![3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304409.png)
![3-(Cyclopentylamino)-1-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304410.png)
![3-{[2-(2-Methoxyphenyl)ethyl]amino}-1-[4-(3-{[2-(2-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B304411.png)
![3-[2-(4-Methoxyphenyl)ethylamino]-1-[4-[3-[2-(4-methoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304412.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B304413.png)
![3-[(2,3-Dimethoxyphenyl)methylamino]-1-[4-[3-[(2,3-dimethoxyphenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304414.png)
![3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B304415.png)